molecular formula C21H18N2O4S B1243309 7-Methylthiocamptothecin CAS No. 203923-75-5

7-Methylthiocamptothecin

Cat. No.: B1243309
CAS No.: 203923-75-5
M. Wt: 394.4 g/mol
InChI Key: KXXNHCDDGUWEQK-NRFANRHFSA-N
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Description

7-Methylthiocamptothecin is a semi-synthetic derivative of camptothecin, a quinoline alkaloid originally isolated from Camptotheca acuminata. The compound features a methylthio (-SCH₃) substitution at the 7-position of the camptothecin core structure. This modification aims to enhance stability, solubility, and antitumor efficacy compared to the parent compound, which suffers from rapid lactone ring hydrolysis and dose-limiting toxicity in clinical use .

Synthesis: The synthesis involves 7-formyl camptothecin as a precursor, which undergoes condensation with N-acyl-substituted thioureidohydrazines in a mixed solvent system (chloroform:methanol, 1:1) under acidic conditions (10% HCl). The reaction yields deep yellow solids, purified via recrystallization from N,N-dimethylformamide (DMF) .

The methylthio group is hypothesized to improve DNA topoisomerase I inhibition by stabilizing the drug-enzyme-DNA ternary complex, a mechanism central to camptothecin derivatives .

Properties

CAS No.

203923-75-5

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-methylsulfanyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C21H18N2O4S/c1-3-21(26)14-8-16-17-12(9-23(16)19(24)13(14)10-27-20(21)25)18(28-2)11-6-4-5-7-15(11)22-17/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1

InChI Key

KXXNHCDDGUWEQK-NRFANRHFSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)SC)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)SC)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)SC)O

Synonyms

7-thiomethyl-camptothecin
BNP 1100
BNP1100

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Camptothecin derivatives are structurally diverse, with substitutions at positions 7, 9, 10, or 11 influencing pharmacological profiles. Below is a comparative analysis of 7-Methylthiocamptothecin and key analogues:

7-Ethylcamptothecin (CAS 78287-27-1)

  • Structure : Ethyl (-CH₂CH₃) group at C5.
  • Molecular Formula : C₂₂H₂₀N₂O₄; Molecular Weight: 376.41 g/mol .
  • Purity : ≥98% (HPLC), characterized via NMR and LC/MS .
  • Applications : Widely used as a reference standard in pharmacokinetic and pharmacodynamic studies due to its commercial availability and well-documented safety profile .

7-(2-Aminoethyl)camptothecin TFA

  • Structure: 2-Aminoethyl (-CH₂CH₂NH₂) group at C7, formulated as a trifluoroacetic acid (TFA) salt.
  • Synthesis : Produced under stringent quality control (LC/MS, NMR, elemental analysis) to ensure >99% purity .
  • Bioactivity : Validated in multiple studies cited in high-impact journals (e.g., Nature, Cell), though specific mechanistic data remain proprietary .
  • Advantage: The aminoethyl group enhances water solubility, addressing a key limitation of unmodified camptothecins.

4-Ethyl-3-hydroxy-1,3,4,12-tetrahydro-2-oxo-6,12a-diaza-dibenzo[b,h]fluoren-13-one (Compound 156)

  • Structure : Ethyl substitution at C4 and hydroxyl at C3, with a modified diazafluorene core .
  • Relevance : Demonstrates broader heterocyclic diversification but lacks the C7 substitution critical for topoisomerase I affinity in 7-Methylthiocamptothecin .

Comparative Data Table

Parameter 7-Methylthiocamptothecin 7-Ethylcamptothecin 7-(2-Aminoethyl)camptothecin TFA
Substituent -SCH₃ -CH₂CH₃ -CH₂CH₂NH₂·TFA
Molecular Weight Not reported 376.41 g/mol Not reported
Purity Not reported ≥98% (HPLC) >99% (LC/MS, NMR)
Key Advantage Enhanced ternary complex stability Commercial availability Improved solubility
Research Focus Cytotoxicity optimization Pharmacokinetic studies Preclinical validation

Key Research Findings

Substituent Effects: The methylthio group in 7-Methylthiocamptothecin likely increases lipophilicity, enhancing blood-brain barrier penetration compared to 7-Ethylcamptothecin . Aminoethyl derivatives (e.g., 7-(2-Aminoethyl)camptothecin) prioritize solubility but may exhibit altered pharmacokinetics due to salt formation .

Synthetic Accessibility :

  • 7-Ethylcamptothecin is synthesized via straightforward alkylation, whereas 7-Methylthiocamptothecin requires multi-step condensation, impacting scalability .

Safety Profiles :

  • 7-Ethylcamptothecin has a well-established safety profile, while 7-Methylthiocamptothecin lacks comprehensive toxicological data despite promising efficacy .

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